Cas no 2227892-04-6 (rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile)

rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile
- 2227892-04-6
- EN300-1935501
- rac-3-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile
-
- Inchi: 1S/C13H15BrN2/c1-13(2)10(7-16)12(13)9-5-8(6-15)3-4-11(9)14/h3-5,10,12H,7,16H2,1-2H3/t10-,12-/m0/s1
- InChI Key: RFKVSNVFLYQFJY-JQWIXIFHSA-N
- SMILES: BrC1=CC=C(C#N)C=C1[C@H]1[C@H](CN)C1(C)C
Computed Properties
- Exact Mass: 278.04186g/mol
- Monoisotopic Mass: 278.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 49.8Ų
rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935501-5g |
rac-3-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2227892-04-6 | 5g |
$4184.0 | 2023-09-17 | ||
Enamine | EN300-1935501-0.25g |
rac-3-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2227892-04-6 | 0.25g |
$1328.0 | 2023-09-17 | ||
Enamine | EN300-1935501-0.5g |
rac-3-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2227892-04-6 | 0.5g |
$1385.0 | 2023-09-17 | ||
Enamine | EN300-1935501-1.0g |
rac-3-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2227892-04-6 | 1g |
$1442.0 | 2023-05-31 | ||
Enamine | EN300-1935501-2.5g |
rac-3-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2227892-04-6 | 2.5g |
$2828.0 | 2023-09-17 | ||
Enamine | EN300-1935501-5.0g |
rac-3-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2227892-04-6 | 5g |
$4184.0 | 2023-05-31 | ||
Enamine | EN300-1935501-0.1g |
rac-3-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2227892-04-6 | 0.1g |
$1269.0 | 2023-09-17 | ||
Enamine | EN300-1935501-10g |
rac-3-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2227892-04-6 | 10g |
$6205.0 | 2023-09-17 | ||
Enamine | EN300-1935501-1g |
rac-3-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2227892-04-6 | 1g |
$1442.0 | 2023-09-17 | ||
Enamine | EN300-1935501-10.0g |
rac-3-[(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl]-4-bromobenzonitrile |
2227892-04-6 | 10g |
$6205.0 | 2023-05-31 |
rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile Related Literature
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
Additional information on rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile
Introduction to rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile (CAS No. 2227892-04-6)
Rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile (CAS No. 2227892-04-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl ring with an aminomethyl substituent and a brominated benzene ring with a nitrile group. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.
The cyclopropyl ring in rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile is a three-membered ring that imparts significant strain to the molecule. This strain can influence the compound's reactivity and biological activity. The presence of the aminomethyl group on the cyclopropyl ring adds further complexity, as it can participate in various chemical reactions and interactions with biological targets. The bromine atom on the benzene ring and the nitrile group provide additional functional groups that can be modified to optimize the compound's properties.
Recent studies have explored the potential of rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile in various therapeutic areas. One notable application is in the development of neurological disorders treatments. The compound's ability to interact with specific receptors in the brain has been investigated for its potential to modulate neurotransmitter systems. For instance, research has shown that this compound can bind to GABA receptors, which are involved in regulating neuronal excitability and have been implicated in conditions such as epilepsy and anxiety disorders.
In addition to its potential in neurological disorders, rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile has also been studied for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including autoimmune disorders and chronic inflammatory conditions. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. These findings suggest that it may have therapeutic potential in treating inflammatory diseases.
The synthesis of rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile involves several steps that require precise control over reaction conditions to ensure the formation of the desired product. One common synthetic route involves the coupling of a bromobenzonitrile derivative with a cyclopropylamine intermediate. The use of transition metal catalysts and appropriate ligands can facilitate these reactions and improve yields. The final step often involves purification techniques such as column chromatography or crystallization to obtain the pure compound.
The stereochemistry of rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile is another important aspect of its structure. The racemic mixture consists of two enantiomers, which can exhibit different biological activities due to their distinct spatial arrangements. Enantiomerically pure forms of this compound can be synthesized using chiral catalysts or through resolution techniques. Understanding the stereochemical effects on biological activity is crucial for optimizing the therapeutic potential of this compound.
In terms of pharmacokinetics, studies have shown that rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile has favorable properties for drug development. It exhibits good solubility and permeability, which are essential for oral bioavailability. Additionally, it has been found to have a reasonable half-life in vivo, allowing for sustained therapeutic effects. However, further research is needed to fully characterize its pharmacokinetic profile and optimize dosing regimens.
The safety profile of rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile is an important consideration for its development as a therapeutic agent. Preclinical toxicity studies have indicated that it is generally well-tolerated at therapeutic doses. However, like all new compounds, it will need to undergo rigorous safety testing in clinical trials to ensure its safety and efficacy in humans.
In conclusion, rac-3-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-4-bromobenzonitrile (CAS No. 227892-04-6) is a promising compound with potential applications in various therapeutic areas. Its unique structural features and biological activities make it an attractive candidate for further research and development. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge.
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